molecular formula C12H10N2O3 B7627866 2-(Pyrazin-2-ylmethoxy)benzoic acid

2-(Pyrazin-2-ylmethoxy)benzoic acid

Cat. No. B7627866
M. Wt: 230.22 g/mol
InChI Key: KNBIHJCOGVSFBI-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-ylmethoxy)benzoic acid, also known as PMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.

Scientific Research Applications

2-(Pyrazin-2-ylmethoxy)benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(Pyrazin-2-ylmethoxy)benzoic acid has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, 2-(Pyrazin-2-ylmethoxy)benzoic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, 2-(Pyrazin-2-ylmethoxy)benzoic acid has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-ylmethoxy)benzoic acid is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 2-(Pyrazin-2-ylmethoxy)benzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(Pyrazin-2-ylmethoxy)benzoic acid has both biochemical and physiological effects. Biochemically, 2-(Pyrazin-2-ylmethoxy)benzoic acid has been shown to inhibit the activity of topoisomerase II and COX-2, as mentioned earlier. Physiologically, 2-(Pyrazin-2-ylmethoxy)benzoic acid has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(Pyrazin-2-ylmethoxy)benzoic acid is its potential use as a ligand in the synthesis of MOFs with tunable properties. This can be useful in the development of new materials with specific properties for various applications. Another advantage is its potential use as a fluorescent probe for the detection of metal ions, which can be useful in analytical chemistry. However, one of the limitations of 2-(Pyrazin-2-ylmethoxy)benzoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(Pyrazin-2-ylmethoxy)benzoic acid. One direction is the development of new synthetic methods for 2-(Pyrazin-2-ylmethoxy)benzoic acid with improved yield and purity. Another direction is the study of 2-(Pyrazin-2-ylmethoxy)benzoic acid as a potential anti-cancer agent and the elucidation of its mechanism of action. Further studies can also explore the potential use of 2-(Pyrazin-2-ylmethoxy)benzoic acid in the development of new materials with specific properties for various applications. Additionally, the development of new fluorescent probes based on 2-(Pyrazin-2-ylmethoxy)benzoic acid can be explored for the detection of metal ions in various samples.
Conclusion:
In conclusion, 2-(Pyrazin-2-ylmethoxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(Pyrazin-2-ylmethoxy)benzoic acid has been carried out using different methods, and it has shown promising results in several studies. 2-(Pyrazin-2-ylmethoxy)benzoic acid has been studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, and its mechanism of action is not fully understood. 2-(Pyrazin-2-ylmethoxy)benzoic acid has both advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 2-(Pyrazin-2-ylmethoxy)benzoic acid has the potential to contribute to the development of new materials and the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(Pyrazin-2-ylmethoxy)benzoic acid has been carried out using different methods. One of the commonly used methods is the reaction of 2-hydroxybenzoic acid with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This method has been reported to yield 2-(Pyrazin-2-ylmethoxy)benzoic acid with high purity and yield. Other methods include the reaction of pyrazine-2-carboxylic acid with 2-bromo-1-methoxybenzene in the presence of a palladium catalyst and the reaction of 2-bromo-1-methoxybenzene with pyrazine-2-carboxamide in the presence of a base.

properties

IUPAC Name

2-(pyrazin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-3-1-2-4-11(10)17-8-9-7-13-5-6-14-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBIHJCOGVSFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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